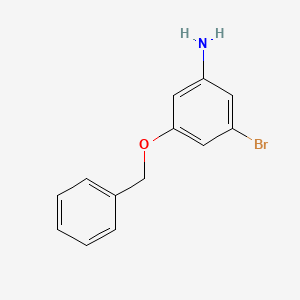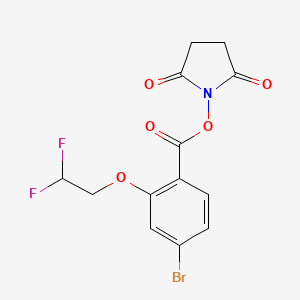
2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and an isobutoxybenzoate group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate typically involves the reaction of 2-isobutoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
- Dissolve 2-isobutoxybenzoic acid and N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.
- Add dicyclohexylcarbodiimide to the reaction mixture to facilitate the formation of the active ester.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the isobutoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-isobutoxybenzoic acid and N-hydroxysuccinimide.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions to achieve substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the pyrrolidine-2,5-dione moiety.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as amides or thioesters can be formed.
Hydrolysis: The major products are 2-isobutoxybenzoic acid and N-hydroxysuccinimide.
Reduction: The major product is the corresponding pyrrolidine derivative.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of active esters for peptide coupling reactions.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to enhance their stability and activity.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate involves its ability to form stable covalent bonds with nucleophiles. The active ester group readily reacts with amines, thiols, and other nucleophiles, leading to the formation of stable amide or thioester linkages. This reactivity is exploited in various applications, such as peptide synthesis and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar reactivity and applications.
Pyrrolidine-2,5-dione Derivatives: Compounds like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibit similar structural features and biological activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-isobutoxybenzoate is unique due to the presence of the isobutoxybenzoate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(2)9-20-12-6-4-3-5-11(12)15(19)21-16-13(17)7-8-14(16)18/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFLFWMHCBHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














